molecular formula C12H24N2O3 B1471892 Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1781936-85-3

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1471892
CAS No.: 1781936-85-3
M. Wt: 244.33 g/mol
InChI Key: GEBUIJLISCWICT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate is a high-value chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery . This compound features a piperidine scaffold that is uniquely functionalized with both an aminomethyl and a hydroxymethyl group at the same carbon center, while the secondary amine is protected as a tert-butyl carbamate (Boc group) . This bifunctional architecture provides researchers with two orthogonal reactive sites, allowing for sequential and selective derivatization to create diverse compound libraries. The primary amine can undergo amide coupling or reductive amination, while the hydroxyl group is available for esterification or oxidation. The Boc-protecting group ensures stability during synthetic sequences and can be readily removed under mild acidic conditions to unveil a secondary amine for further elaboration. This makes the compound an exceptionally versatile intermediate for constructing complex molecules, such as protease inhibitors, kinase inhibitors, and other pharmacologically active targets where a piperidine core is prevalent. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-6-4-5-12(7-13,8-14)9-15/h15H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBUIJLISCWICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

A common synthetic approach involves:

  • Starting Material : A Boc-protected piperidine derivative, such as tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
  • Aminomethylation : Introduction of the aminomethyl group at the 3-position, often via reductive amination or nucleophilic substitution.
  • Hydroxymethyl Group Introduction : Either pre-installed on the starting piperidine or introduced by hydroxymethylation reactions.
  • Purification : Chromatographic techniques such as silica gel column chromatography to isolate the pure compound.

Specific Preparation Example from Literature

While direct preparation protocols for tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate are scarce in open literature, related compounds and intermediates provide insight into the synthetic methodology:

Step Reagents/Conditions Description Yield/Notes
1 Starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, use sodium hydride (60%) in DMF at room temperature, followed by reaction with halogenated pyridine derivatives overnight Nucleophilic substitution on hydroxymethyl group to introduce functional groups 62% yield reported for related derivatives
2 Use of potassium tert-butoxide in DMSO at 20°C for 1 hour to facilitate substitution reactions on Boc-piperidine derivatives Efficient functionalization under mild conditions 60% yield reported
3 Mitsunobu reaction conditions: di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 0–35°C for 8–24 hours Used for ether or ester formation on hydroxymethyl groups Yields vary; 74% reported for similar carbamate derivatives
4 Catalytic hydrogenation with palladium on carbon hydroxide in methanol at room temperature overnight Used for reduction steps in related triazolodiazepine derivatives, indicating mild conditions compatible with Boc protection

These steps illustrate the chemical environment and conditions compatible with the Boc-protected piperidine framework, which are applicable to the target compound’s preparation.

Patent-Based Preparation Method

A patent (CN111533745A) describes a multi-step process involving:

  • Dissolving a precursor compound in anhydrous dichloromethane.
  • Reacting with triethyloxonium tetrafluoroborate at room temperature for 12 hours.
  • Subsequent reaction with benzyl (2-hydrazino-2-oxyylideneethyl) aminomethyl in toluene at 110°C for 2 hours.
  • Final catalytic hydrogenation with palladium carbon hydroxide in methanol at room temperature overnight.

Although this patent targets a related tert-butyl-3-(aminomethyl) derivative, the methodology highlights mild reaction conditions and the use of protecting groups suitable for synthesizing complex piperidine derivatives with amino and hydroxymethyl functionalities.

Comparative Data Table of Preparation Conditions for Related Piperidine Derivatives

Compound/Step Reagents Solvent Temperature Time Yield Notes
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate alkylation NaH (60%), 2-bromo-4-chloro-5-nitropyridine DMF Room temp Overnight 62% Nucleophilic substitution on hydroxymethyl group
Functionalization with potassium tert-butoxide Potassium tert-butoxide, tert-butyl 5-chloro-2,4-difluorobenzoate DMSO 20°C 1 hour 60% Mild base-promoted substitution
Mitsunobu reaction for ether formation DIAD, triphenylphosphine THF, toluene 0–35°C 8–24 hours 74% Used for introducing ether linkages on hydroxymethyl group
Catalytic hydrogenation Pd/C hydroxide Methanol Room temp Overnight Not specified Used for reduction without removing Boc group

Research Findings and Notes

  • The Boc protecting group on the piperidine nitrogen is stable under mild basic and catalytic hydrogenation conditions, allowing selective functionalization at the 3-position.
  • Hydroxymethyl and aminomethyl groups can be introduced via substitution reactions or reductive amination, often requiring protection/deprotection steps for selectivity.
  • Reaction temperatures typically range from room temperature to 110°C depending on the step, with reaction times from 1 hour to overnight.
  • Purification is generally achieved by silica gel chromatography using gradients of ethyl acetate and hexane or petroleum ether.
  • Side reactions are minimized by controlling moisture and inert atmosphere conditions during sensitive steps, such as those involving strong bases or reactive intermediates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of piperidine derivatives with carbonyl groups.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate, often abbreviated as TBAHPC, is a compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article aims to provide a comprehensive overview of the applications of TBAHPC, particularly in medicinal chemistry, organic synthesis, and material science.

Structural Overview

TBAHPC features a piperidine ring substituted with both an aminomethyl and a hydroxymethyl group, alongside a tert-butyl ester. This structural configuration contributes to its reactivity and interaction with biological systems.

Drug Development

TBAHPC has been studied for its potential as a drug candidate in various therapeutic areas. Its structural analogs have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier. The presence of the piperidine moiety is particularly relevant in this context, as piperidine derivatives are known for their activity against central nervous system (CNS) disorders.

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of TBAHPC for their antidepressant effects. The findings indicated that certain modifications of the compound could enhance serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders.

Anticancer Properties

Research has also indicated that TBAHPC and its derivatives exhibit anticancer properties. A case study demonstrated that a specific derivative inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Synthetic Intermediates

TBAHPC serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block in organic synthesis.

Catalysis

Recent studies have highlighted the use of TBAHPC as a catalyst in various organic transformations. For instance, it has been employed in asymmetric synthesis reactions, where it facilitates the formation of chiral centers with high enantioselectivity.

Polymer Chemistry

TBAHPC has been investigated for its role in polymer synthesis, particularly in creating polymers with enhanced mechanical properties. The incorporation of TBAHPC into polymer matrices has shown improvements in thermal stability and tensile strength, making it suitable for advanced material applications.

Nanotechnology

In nanotechnology, TBAHPC has been utilized as a surface modifier for nanoparticles. This modification enhances the dispersion of nanoparticles in various solvents, improving their applicability in drug delivery systems and catalysis.

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryDrug DevelopmentPotential CNS activity
Antidepressant ActivityEnhanced serotonin receptor affinity
Anticancer PropertiesInduction of apoptosis
Organic SynthesisSynthetic IntermediatesVersatile building block
CatalysisHigh enantioselectivity
Material SciencePolymer ChemistryImproved mechanical properties
NanotechnologyEnhanced dispersion of nanoparticles

Case Study 1: Antidepressant Effects

In a controlled study involving animal models, derivatives of TBAHPC were administered to evaluate their effects on depressive behaviors. Results indicated significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects comparable to established medications.

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines revealed that TBAHPC derivatives led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The aminomethyl and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The piperidine ring provides structural stability and contributes to the overall molecular conformation.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents at 3-Position Molecular Formula Key Properties/Applications Reference
Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate -CH₂NH₂, -CH₂OH C₁₂H₂₄N₂O₃ Dual functionality for multi-step synthesis; potential in drug intermediates
Tert-butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate -CH₂NH₂, -F C₁₁H₂₁FN₂O₂ Fluorine enhances metabolic stability; chiral specificity for targeting
Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate -CH₂I C₁₁H₂₀INO₂ Iodine as a leaving group for cross-coupling reactions
Tert-butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate -NH(4-Cl-2-NO₂C₆H₃) C₁₇H₂₃ClN₃O₄ Electron-withdrawing groups for inhibitor development
(±)-tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate -CH=CH(4-FC₆H₄) C₁₈H₂₂FNO₂ Styryl group for π-π interactions in receptor binding

Key Observations:

  • Dual Functional Groups: The target compound’s dual -CH₂NH₂ and -CH₂OH groups enable orthogonal reactivity (e.g., simultaneous amidation and esterification), unlike mono-functional analogs .
  • Electron Effects : Fluorine and chlorine substituents (Table 1) increase electronegativity, altering solubility and binding affinity compared to hydroxymethyl .
  • Stereochemical Impact : Chiral analogs like the (R)-configured fluorinated derivative (Table 1) show specificity in biological activity, whereas racemic mixtures (e.g., styryl derivatives) may require resolution .

Key Observations:

  • Reagent Sensitivity : Iodination (Table 2) requires careful handling of PPh₃ and I₂, whereas nitro-group introductions (Table 2) tolerate high temperatures .
  • Yield Variability : Styryl derivatives (e.g., 4-fluorostyryl) exhibit lower yields (56%) due to steric hindrance, contrasting with high-yield carbamoylations (86%) .

Physicochemical Properties

Table 3: Physical Properties

Compound Name Physical State Melting Point (°C) Solubility Profile Reference
This compound Solid (assumed) Not reported Polar solvents (DMSO, EtOH)
(±)-tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate White crystals 164–165 Low polarity (hexane/EtOAc)
Tert-butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate Not reported Not reported Enhanced lipid solubility

Key Observations:

  • Crystallinity: Carbamoyl derivatives (Table 3) form stable crystals, whereas hydroxymethyl/aminomethyl analogs may remain oily due to hydrogen bonding .
  • Solubility : Fluorinated analogs likely exhibit improved membrane permeability due to lipophilicity .

Biological Activity

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 140695-84-7) is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₂₂N₂O₃
  • CAS Number : 140695-84-7

The compound features a piperidine ring with hydroxymethyl and aminomethyl substituents, contributing to its biological activity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Protein Kinase B (AKT) : It is involved in the synthesis of GSK690693, a known AKT inhibitor, which plays a crucial role in regulating cell growth and apoptosis. This inhibition can lead to reduced growth in cancer cell lines, particularly acute lymphoblastic leukemia .
  • Induction of Cytotoxicity : The compound has shown potential cytotoxic effects in various cancer models. For instance, modifications to the piperidine structure have been correlated with increased cytotoxicity and apoptosis induction in tumor cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Model/System Key Findings
AKT InhibitionAcute Lymphoblastic Leukemia Cell LinesReduced cell growth and induced apoptosis
CytotoxicityFaDu Hypopharyngeal Tumor CellsEnhanced cytotoxicity compared to reference drug bleomycin
Microtubule DisruptionVarious Cancer ModelsInduces mitotic arrest and alters tubulin polymerization

Case Study 1: AKT Inhibition and Cancer Treatment

A study demonstrated that this compound, through its derivative GSK690693, effectively inhibited AKT signaling pathways in acute lymphoblastic leukemia. This inhibition resulted in decreased cell viability and increased rates of apoptosis, highlighting its potential as an anticancer agent .

Case Study 2: Cytotoxic Effects on Tumor Cells

In another investigation, the compound was evaluated for its cytotoxic effects on FaDu cells. The results indicated that specific structural modifications significantly enhanced its ability to induce cell death compared to conventional chemotherapeutic agents like bleomycin .

Research Findings

Recent literature has focused on the synthesis and modification of piperidine derivatives to enhance their biological profiles. The structure-activity relationship (SAR) studies reveal that alterations in the substituents can lead to significant changes in biological activity, particularly regarding cytotoxicity and mechanisms involving microtubule dynamics .

Q & A

Q. What are the recommended synthetic strategies for preparing tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous piperidine derivatives suggest a multi-step approach:

  • Step 1 : Start with a piperidine precursor (e.g., tert-butyl piperidine-1-carboxylate) and introduce substituents via nucleophilic substitution or reductive amination.
  • Step 2 : Simultaneous or sequential functionalization of the piperidine ring with aminomethyl and hydroxymethyl groups, using reagents like formaldehyde and ammonia derivatives under controlled pH and temperature .
  • Step 3 : Protect reactive groups (e.g., amine or hydroxyl) during synthesis to avoid side reactions. Boc (tert-butoxycarbonyl) is commonly used for amine protection .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products .

Q. How can the structural integrity of this compound be validated post-synthesis?

A combination of analytical techniques is essential:

  • NMR Spectroscopy : Confirm the presence of tert-butyl (δ ~1.4 ppm), piperidine ring protons (δ 1.5–3.5 ppm), and hydroxymethyl/aminomethyl groups via 1^1H and 13^{13}C NMR .
  • Mass Spectrometry (MS) : Verify molecular weight (calculated: 244.3 g/mol) using ESI-MS or MALDI-TOF .
  • Infrared (IR) Spectroscopy : Identify characteristic stretches for Boc (C=O at ~1680 cm1^{-1}), hydroxyl (O–H at ~3400 cm1^{-1}), and amine (N–H at ~3300 cm$^{-1**) .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if aerosolization occurs .
  • Ventilation : Work in a fume hood to minimize inhalation risks.
  • Emergency Measures : Ensure access to eyewash stations and emergency showers .
  • GHS Classification : While specific hazard data for this compound is limited, structurally similar Boc-protected piperidines are not classified under GHS, but caution is advised due to potential amine reactivity .

Advanced Research Questions

Q. How do the aminomethyl and hydroxymethyl substituents influence the compound’s reactivity and biological interactions?

  • Steric and Electronic Effects : The hydroxymethyl group increases hydrophilicity and hydrogen-bonding capacity, while the aminomethyl group provides nucleophilic sites for conjugation (e.g., with carbonyl-containing biomolecules) .
  • Biological Targets : Analogous compounds interact with enzymes (e.g., proteases) or receptors (e.g., GPCRs) via these functional groups, suggesting potential for modulating protein-ligand binding .
  • Comparative Analysis : Substitution at the 3-position of piperidine (vs. 4-position in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) alters ring conformation and target selectivity .

Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

  • Solubility Discrepancies : Perform solubility tests in polar (e.g., DMSO, water) and non-polar (e.g., hexane) solvents under standardized conditions (25°C, pH 7.4). Conflicting data may arise from polymorphic forms or residual solvents .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH) and HPLC monitoring to assess degradation pathways (e.g., Boc deprotection or oxidation of hydroxymethyl) .
  • Data Reconciliation : Cross-validate findings with computational models (e.g., COSMO-RS for solubility predictions) .

Q. How does stereochemistry at the 3-position affect biological activity?

  • Enantiomer-Specific Effects : The (R)- and (S)-configurations of analogous compounds exhibit divergent binding affinities. For example, (S)-enantiomers of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate show enhanced interaction with serotonin receptors compared to (R)-forms .
  • Synthesis of Enantiomers : Use chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution to obtain stereochemically pure samples .
  • Activity Testing : Compare enantiomers in vitro (e.g., IC50_{50} assays) and in silico (docking simulations) to identify pharmacologically active forms .

Q. What in silico tools are recommended for predicting the compound’s ADMET properties?

  • Software : Use Schrödinger’s QikProp, SwissADME, or ADMET Predictor™ to estimate:
    • Absorption : LogP (predicted ~1.2) and polar surface area (~80 Ų) .
    • Metabolism : Cytochrome P450 interactions (e.g., CYP3A4 inhibition potential).
    • Toxicity : AMES mutagenicity and hERG channel blockade risks .
  • Validation : Compare predictions with experimental data from liver microsome assays or zebrafish toxicity models .

Tables for Key Comparisons

Q. Table 1. Substituent Effects on Piperidine Derivatives

CompoundSubstituentsKey PropertiesBiological Relevance
Target compound3-aminomethyl, 3-hydroxymethylHigh polarity, dual H-bond donorsEnzyme/receptor modulation
tert-Butyl 4-amino-4-(pyridin-3-yl)4-amino, 4-pyridinylAromatic π-stacking, basic amineKinase inhibition
(R)-tert-Butyl 3-[(4-F-phenyl)methyl]3-fluorophenylmethylLipophilic, electron-deficient ringCNS-targeted activity

Q. Table 2. Analytical Techniques for Structural Validation

MethodParameters AnalyzedExample Data for Target Compound
1^1H NMRtert-butyl (9H, singlet), piperidineδ 1.4 (t-Bu), δ 3.2–3.5 (CH2_2NH2_2)
ESI-MSMolecular ion peak[M+H]+^+ at m/z 245.3
IR SpectroscopyFunctional group stretches1680 cm1^{-1} (C=O), 3400 cm1^{-1} (O–H)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate

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